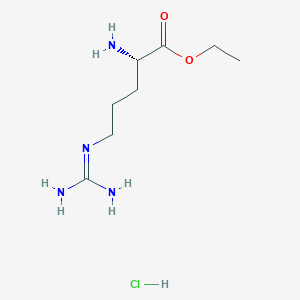

H-Arg-OEt 2 HCl

Description

Historical Context and Evolution in Biochemical Studies

The scientific journey of L-arginine ethyl ester dihydrochloride (B599025) is intrinsically linked to the broader history of its parent amino acid, L-arginine. First isolated in 1886, L-arginine's pivotal role in physiology, particularly as the substrate for nitric oxide synthase (NOS) and the production of the critical signaling molecule nitric oxide (NO), was a landmark discovery in the late 20th century. nih.govnih.govebi.ac.uk This discovery spurred intense research into the arginine-NO pathway and its implications for cardiovascular, nervous, and immune systems. nih.gov

As researchers delved deeper into the cellular mechanisms governed by L-arginine, the need for molecular tools that could effectively manipulate intracellular arginine levels became apparent. L-arginine itself, being a hydrophilic molecule, relies on specific transporters to cross the lipid bilayers of cell membranes. wikipedia.org This presented a limitation in experimental setups aiming to study the direct effects of increased intracellular arginine. To overcome this, scientists developed esterified forms of L-arginine, such as the ethyl ester derivative. The synthesis of L-arginine ethyl ester dihydrochloride provided a compound that could more readily diffuse across cell membranes, where it is subsequently hydrolyzed by intracellular esterases to release L-arginine and ethanol (B145695). wikipedia.org This prodrug approach offered a more direct method for investigating arginine-dependent cellular processes. wikipedia.org

Rationale for Esterification of L-Arginine in Research Probes

The primary rationale for the esterification of L-arginine is to enhance its lipophilicity, thereby increasing its ability to passively diffuse across cell membranes. wikipedia.orgnih.gov This modification effectively bypasses the reliance on specific amino acid transporters, allowing for more efficient delivery of L-arginine into the cell. wikipedia.org This enhanced bioavailability at the cellular level is a significant advantage in a variety of research contexts. chemimpex.com

Once inside the cell, the ethyl ester group is cleaved by ubiquitous intracellular esterases, enzymes that hydrolyze ester bonds. wikipedia.orgnih.gov This enzymatic action releases L-arginine in its native form, making it available to participate in various cellular pathways, most notably as a substrate for nitric oxide synthase (NOS). lktlabs.com The temporary "masking" of the carboxylic acid group via esterification also protects the molecule from certain enzymatic degradation pathways before it reaches its intracellular target. wikipedia.org This prodrug strategy has been instrumental in studies aiming to elucidate the "L-arginine paradox," where extracellular supplementation with L-arginine does not always correlate with increased NO production, a phenomenon that intracellular delivery via esterified forms can help to investigate. lktlabs.comamazonaws.com

Overview of Key Research Domains for L-Arginine Ethyl Ester Dihydrochloride

The unique properties of L-arginine ethyl ester dihydrochloride have led to its application in several key areas of biochemical research:

Enzyme Kinetics and Substrate Studies: L-arginine ethyl ester and its derivatives, such as N-α-benzoyl-L-arginine ethyl ester (BAEE), serve as important substrates for a variety of enzymes. caymanchem.comsigmaaldrich.comnih.gov These compounds are frequently used in kinetic assays to characterize proteases like trypsin and other enzymes such as protein arginine deiminases (PADs). caymanchem.comsigmaaldrich.comnih.gov The ester linkage provides a convenient target for enzymatic cleavage that can be monitored spectrophotometrically or by other means to determine enzyme activity and inhibition.

Protein Chemistry and Formulation Studies: The influence of L-arginine and its derivatives on protein stability is a complex and active area of research. L-arginine ethyl ester has been investigated for its ability to suppress or, in some cases, induce protein aggregation. dongguk.edunih.gov For example, studies on immunoglobulin G (IgG) have shown that while arginine derivatives can have a stabilizing effect, L-arginine ethyl ester, in particular, can reduce the colloidal and conformational stability of IgG under certain conditions. dongguk.edunih.gov This highlights the nuanced role of such compounds in protein formulation and stability. nih.govdongguk.edunih.govwhiterose.ac.uk

Biomaterial and Drug Delivery Research: The enhanced lipophilicity of L-arginine ethyl ester makes it a candidate for incorporation into biomaterials. For instance, it has been embedded in polymer foils to create materials that can release the compound over time, promoting the growth of endothelial cells for tissue engineering applications. nih.gov It is also used as a precursor in the synthesis of other molecules, such as cationic surfactants with antimicrobial properties and as a building block in peptide synthesis to create novel bioactive peptides with increased membrane permeability. myskinrecipes.compsu.eduuoa.grnih.gov

Interactive Data Tables

Physicochemical Properties of L-Arginine Ethyl Ester Dihydrochloride

| Property | Value | Source(s) |

| Chemical Formula | C₈H₂₀Cl₂N₄O₂ | nih.gov |

| Molecular Weight | 275.18 g/mol | amazonaws.comsigmaaldrich.com |

| CAS Number | 36589-29-4 | amazonaws.comsigmaaldrich.com |

| Form | White powder | wikipedia.orgsigmaaldrich.com |

| Solubility | Soluble in water | wikipedia.org |

| Storage Temperature | -20°C | sigmaaldrich.com |

Comparative Research Applications of L-Arginine and its Derivatives

| Compound | Key Research Application | Mechanism/Advantage | Representative Study Area | Source(s) |

| L-Arginine | Baseline studies of NO synthesis and protein function. | Natural substrate for NOS and component of proteins. | Endothelial Function, Protein Biosynthesis | nih.govnih.gov |

| L-Arginine ethyl ester dihydrochloride | Intracellular delivery of L-arginine. | Enhanced lipophilicity and membrane permeability; acts as a prodrug. | NO Signaling, Tissue Engineering | wikipedia.orgnih.gov |

| N-α-Benzoyl-L-arginine ethyl ester (BAEE) | Chromogenic substrate for proteases. | Cleavage by enzymes like trypsin can be monitored spectrophotometrically. | Enzyme Kinetics | caymanchem.comsigmaaldrich.com |

| Nω-Nitro-L-arginine methyl ester (L-NAME) | Broad-spectrum inhibitor of nitric oxide synthase (NOS). | Competitive inhibitor of NOS after hydrolysis to L-NNA. | Cardiovascular and Neurological Research | nih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

36589-29-4 |

|---|---|

Molecular Formula |

C8H20Cl2N4O2 |

Molecular Weight |

275.17 g/mol |

IUPAC Name |

ethyl 2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |

InChI |

InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H |

InChI Key |

RPFXMGGIQREZOH-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)N.Cl |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl |

Synonyms |

L-Arginineethylesterdihydrochloride; 36589-29-4; Arg-Oet2HCl; (S)-Ethyl2-amino-5-guanidinopentanoatedihydrochloride; H-Arg-OEt.2HCl; H-Arg-OEt??2HCl; PubChem12965; H-Arg-OEt*2HCl; H-ARG-OET2HCL; H-Arg-OEtdihydrochloride; H-L-Arg-OEt.2HCl; L-Arginineethylester2HCl; C8H20Cl2N4O2; KSC222E8R; L-ArginineethylesterDiHCl; SCHEMBL570000; CTK1C2288; MolPort-003-983-069; ANW-28445; MFCD00038949; SBB066035; AKOS015894255; AKOS015924236; AC-7489; AM81518 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of L Arginine Ethyl Ester Dihydrochloride

Established Synthetic Routes for L-Arginine Ethyl Ester Dihydrochloride (B599025)

The synthesis of L-Arginine ethyl ester dihydrochloride is a crucial first step for the production of various derivatives, notably Nα-acyl arginine ethyl esters. The most established and widely utilized method involves the direct esterification of L-arginine with ethanol (B145695), facilitated by the use of thionyl chloride.

Esterification Protocols utilizing Thionyl Chloride

The efficiency of the esterification process is highly dependent on the optimization of reaction conditions and the stoichiometry of the reactants. Research has shown that careful control of temperature, reaction time, and the molar ratio of thionyl chloride to L-arginine is critical for maximizing the yield and purity of the final product.

Several studies have investigated different parameters to enhance the synthesis of L-Arginine ethyl ester dihydrochloride. For instance, one approach involves cooling absolute ethanol to a temperature range of -5 to 0°C before the dropwise addition of thionyl chloride. After allowing the mixture to react for 30 minutes, L-arginine is added, and the reaction temperature is gradually increased to 25-30°C for 2 hours, followed by a reflux period at 75-80°C for another 2 hours google.com. Another reported method involves reacting L-arginine and ethanol at a temperature range of 15 to 75°C, with the slow, dropwise addition of thionyl chloride google.com. The reaction is then allowed to proceed with stirring until completion google.com.

The molar ratio of thionyl chloride to L-arginine is a key factor influencing the reaction's outcome. A molar ratio of 1.1:1 (thionyl chloride to L-arginine) in a 1:10 molar ratio of L-arginine to dehydrated alcohol has been reported to produce high yields google.com. Other studies have employed a higher molar ratio of thionyl chloride to L-arginine, in the range of 3.5 to 4.5:1, to ensure the reaction goes to completion google.com. The reaction time is also a significant variable, with some protocols suggesting a reflux period of 4-5 hours, while others indicate longer reaction times of 10 to 18 hours may be necessary for optimal conversion earthwormexpress.com.

Table 1: Optimization of Reaction Conditions for L-Arginine Ethyl Ester Dihydrochloride Synthesis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Temperature | Initial cooling to -5-0°C, then warming to 25-30°C, followed by reflux at 75-80°C google.com | 15-75°C google.com |

| Molar Ratio (Thionyl Chloride:L-Arginine) | 1.1:1 google.com | 3.5-4.5:1 google.com |

| Reaction Time | 2 hours at 25-30°C, followed by 2 hours of reflux google.com | 10-18 hours earthwormexpress.com |

Following the esterification reaction, the purification of L-Arginine ethyl ester dihydrochloride is essential to remove unreacted starting materials and byproducts. A common initial step involves the removal of excess ethanol and other volatile components by distillation under reduced pressure google.com.

One effective purification method involves dispersing the crude product, which is often a thick liquid, in ether. The resulting solid is then washed with ether until the pH of the washings is between 6 and 7. This crude product can then be further purified by recrystallization from dehydrated alcohol, a process that has been reported to achieve a yield of 85% google.com.

Another approach to purification and yield optimization involves concentrating the reaction mixture under reduced pressure to obtain the crude product. This crude material is then subjected to recrystallization from a solvent such as petroleum ether. This method has been shown to be highly effective, with reported molar yields exceeding 97% and a product purity of over 97% google.com.

Table 2: Purification Techniques and Yields for L-Arginine Ethyl Ester Dihydrochloride

| Purification Method | Solvents | Reported Yield | Reported Purity |

|---|---|---|---|

| Washing and Recrystallization | Ether, Dehydrated Alcohol google.com | 85% google.com | Not specified |

| Recrystallization | Petroleum Ether google.com | >97% (molar) google.com | >97% google.com |

Alternative Esterification Approaches

While the thionyl chloride method is prevalent, other esterification techniques can be employed for the synthesis of L-Arginine ethyl ester.

One such alternative is the Fischer esterification , which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol cerritos.educhemistrysteps.comathabascau.capatsnap.comlibretexts.org. In the context of L-arginine, this would entail reacting it with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used chemistrysteps.comlibretexts.org. The removal of water as it is formed can also shift the equilibrium to favor the product chemistrysteps.com.

Another alternative approach is enzymatic synthesis . Enzymes, such as lipases and proteases, can be used to catalyze the esterification of amino acids in organic solvents researchgate.net. For instance, bovine trypsin has been shown to catalyze the synthesis of N-acetyl-L-arginine ethyl ester from N-acetyl-L-arginine and ethanol in various organic solvents, with acetonitrile being a particularly effective medium researchgate.net. This method offers the advantages of mild reaction conditions and high specificity, which can reduce the formation of byproducts researchgate.net.

Synthesis and Characterization of L-Arginine Ethyl Ester Derivatives

L-Arginine ethyl ester dihydrochloride serves as a versatile intermediate for the synthesis of a variety of derivatives, with Nα-acyl arginine ethyl esters being a prominent class of compounds with applications in various fields.

Nα-Acyl Arginine Ethyl Esters (e.g., Nα-Lauroyl Arginine Ethyl Ester)

Nα-Lauroyl Arginine Ethyl Ester, also known as ethyl lauroyl arginate, is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol mdpi.com. The synthesis of this and other Nα-acyl arginine ethyl esters is typically achieved through the acylation of the α-amino group of L-Arginine ethyl ester dihydrochloride with a long-chain fatty acid chloride, such as lauroyl chloride. This reaction is commonly carried out under Schotten-Baumann conditions.

The Schotten-Baumann reaction involves the use of a two-phase solvent system, typically water and an organic solvent, in the presence of a base to neutralize the hydrochloric acid that is generated during the acylation mdpi.com. The crude L-Arginine ethyl ester dihydrochloride is first dissolved in water, and the pH of the solution is adjusted to a range of 5.5 to 7 by the addition of an aqueous base, such as sodium hydroxide mdpi.com. This is a critical step to ensure the α-amino group is deprotonated and thus nucleophilic, while the guanidinium (B1211019) group remains protonated.

Following the pH adjustment, the corresponding acid chloride (e.g., lauroyl chloride) is added dropwise to the reaction mixture, while maintaining the temperature at a controlled range, typically between 10 and 15°C mdpi.com. The pH of the reaction is carefully kept constant throughout the addition of the acid chloride. After the reaction is complete, the crude product is obtained either by filtration or distillation. The final product, Nα-Lauroyl Arginine Ethyl Ester, is typically a white powder with a purity of 85-95% earthwormexpress.comfao.orgfao.orgwikipedia.org.

The characterization of Nα-acyl arginine ethyl esters involves various spectroscopic techniques. For a similar compound, Nα-Nonanoyl-L-Arginine ethyl ester, 1H NMR spectroscopy in CDCl3 shows characteristic signals for the alkyl chain protons, the methylene groups of the arginine side chain, the α-proton of the amino acid, and the protons of the ethyl ester group. Specifically, a triplet corresponding to the terminal methyl group of the acyl chain is observed around δ 0.8-0.9 ppm, while the methylene protons of the acyl chain and the arginine side chain appear as multiplets in the δ 1.2-1.9 ppm region. The methylene protons of the ethyl ester typically resonate around δ 4.2 ppm, and the α-proton of the arginine residue is observed as a multiplet around δ 4.4 ppm.

Nα-Benzoyl-L-Arginine Ethyl Ester

Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a well-known derivative of L-arginine ethyl ester, widely used as a substrate in enzymatic assays for proteases like trypsin. Its synthesis can be achieved by reacting L-arginine ethyl ester dihydrochloride with benzoyl chloride. While detailed protocols can vary, the fundamental chemistry aligns with the Schotten-Baumann reaction conditions, where the benzoylation of the α-amino group is carried out in the presence of a base to neutralize the hydrochloric acid that is formed during the reaction.

Conjugates with Biological Molecules (e.g., Bile Acids)

The conjugation of L-arginine ethyl ester with biologically active molecules is a sophisticated strategy to create novel compounds with targeted therapeutic potential. An example of this is the synthesis of a conjugate with chenodeoxycholic acid, a primary bile acid, to create chenodeoxycholyl-arginine ethyl ester (CDCArg). nih.gov This particular conjugate was developed with the aim of treating non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov

The synthesis of CDCArg involves a multi-step process. Initially, chenodeoxycholic acid is activated, for example, with ethyl chloroformate in the presence of a base like triethylamine in an organic solvent such as dimethylformamide (DMF). nih.gov In a separate reaction, L-arginine ethyl ester dihydrochloride is also treated with a base to free the amino group. The activated bile acid is then reacted with the L-arginine ethyl ester to form the amide bond, resulting in the desired conjugate. nih.gov The structure of the final product is confirmed using analytical techniques like mass spectrometry. nih.gov

Methodological Considerations in Derivative Synthesis for Specific Research Objectives

The choice of synthetic methodology for derivatizing L-arginine ethyl ester dihydrochloride is intrinsically linked to the intended research objective. The primary motivation for converting L-arginine into its ethyl ester form is often to enhance its lipophilicity. wikipedia.org L-arginine itself is a hydrophilic molecule, and the addition of the ethyl ester group facilitates its passage across cell membranes, allowing it to act as a prodrug that delivers L-arginine into the cell, where it can then participate in various cellular processes. wikipedia.org

When the research objective is to create surfactants with antimicrobial properties, the key methodological consideration is the selection of the acyl chain length. As demonstrated in the acylation with fatty acid chlorides, a longer alkyl chain generally leads to a lower critical micelle concentration and can enhance antimicrobial activity. sapub.org Therefore, the synthesis is tailored by choosing a fatty acid chloride with the desired number of carbon atoms to achieve the optimal balance of surfactant properties and biological activity for a specific application, such as in preservatives for pharmaceuticals or food products.

For therapeutic applications, such as the development of the bile acid conjugate CDCArg for NAFLD, the synthetic strategy is guided by the need to link the two molecular entities while preserving or enhancing their biological activity. nih.govnih.gov The choice of coupling reagents and reaction conditions is critical to ensure the formation of a stable amide bond between the bile acid and the L-arginine ethyl ester. The design of such conjugates is based on the hypothesis that the combined molecule will have synergistic effects or a novel mechanism of action that is not achievable with the individual components. In the case of CDCArg, the aim was to leverage the hormonal properties of bile acids and the physiological effects of L-arginine to protect the liver from damage induced by a high-fat diet. nih.govnih.gov

Table 2: Physicochemical Properties of L-Arginine and a Derivative

| Compound | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|

| L-Arginine | 174.20 | -4.2 |

| Nα-Benzoyl-L-arginine ethyl ester hydrochloride | 342.82 | Not specified |

The XLogP3 value, a computed measure of lipophilicity, highlights the hydrophilic nature of L-arginine. While the specific value for the benzoyl derivative is not provided, the addition of the benzoyl and ethyl groups would be expected to increase its lipophilicity compared to the parent amino acid.

Elucidation of Biochemical and Cellular Mechanisms Mediated by L Arginine Ethyl Ester Dihydrochloride

Prodrug Mechanism and Intracellular Hydrolysis by Esterases

L-Arginine ethyl ester functions as a prodrug, a molecule that is administered in an inactive form and is then converted to an active substance within the body. wikipedia.orgvarsal.com Its design is centered on enhancing the intracellular delivery of L-arginine. wikipedia.orgvarsal.comnih.gov The ethyl ester modification serves a dual purpose: it protects the L-arginine molecule from enzymatic degradation by arginase outside the cell and facilitates its entry into the cell. wikipedia.org

Once L-arginine ethyl ester is inside the cell, its pharmacological activity is dependent on the cleavage of the ethyl ester bond. wikipedia.org This reaction is catalyzed by intracellular enzymes known as esterases. wikipedia.orgnih.gov The hydrolysis process yields two products: the active L-arginine molecule and ethanol (B145695). wikipedia.org

The efficiency of this conversion has been observed in vitro. In one study using cell lysates, approximately 60% of L-arginine ethyl ester was converted into free L-arginine over a two-hour period. nih.gov This intracellular release is the critical step that allows the delivered L-arginine to become available for its various cellular functions, such as serving as a substrate for nitric oxide synthase (NOS). varsal.comlktlabs.com

The enzymatic hydrolysis of arginine esters is a well-documented process. Various types of esterases and proteases exhibit activity towards arginine ester substrates, as shown in the table below, which uses the model substrate N-α-Benzoyl-L-arginine ethyl ester (BAEE). nih.govcaymanchem.comnih.gov

| Enzyme/Enzyme Class | Substrate Example | Key Findings |

| Dog Seminal Plasma Esterase | Arginine Esters | Exhibits high specificity for arginine esters over other types. nih.gov |

| Trypsin | N-α-Benzoyl-L-arginine ethyl ester (BAEE) | Commonly used to quantify trypsin activity; trypsin catalyzes the hydrolysis of the ester. caymanchem.comresearchgate.net |

| Ficin | N-α-Benzoyl-L-arginine ethyl ester (BAEE) | Detailed studies show pH-dependent hydrolysis, indicating the involvement of specific active site groups. nih.gov |

| Kallikreins | N-α-Benzoyl-L-arginine ethyl ester (BAEE) | BAEE is used as a substrate to measure the activity of tissue kallikreins. caymanchem.com |

| Subtilisins | N-α-Benzoyl-L-arginine ethyl ester (BAEE) | Catalyzes esteratic reactions with this substrate. caymanchem.com |

This table presents examples of enzymes known to hydrolyze arginine esters, illustrating the general principle of esterase activity.

The primary impact of the ethyl ester modification is the transformation of L-arginine from a hydrophilic (water-soluble) molecule into a more lipophilic (fat-soluble) compound. wikipedia.orgvarsal.com This increased lipophilicity is the key to altering its intracellular fate. wikipedia.org It allows the molecule to circumvent the standard transport mechanisms required by the highly polar L-arginine, enabling it to move across the lipid-rich cell membrane via passive diffusion. wikipedia.orgnih.gov Furthermore, the ester bond protects the carboxyl group of L-arginine, shielding it from premature metabolism by enzymes like arginase that are present in the extracellular environment. wikipedia.org

Cellular Uptake Mechanisms and Membrane Permeability

The modification of L-arginine to its ethyl ester derivative fundamentally changes its method of entering cells. Instead of relying on protein transporters, it utilizes its altered chemical nature to gain entry.

The principal mechanism for the cellular uptake of L-arginine ethyl ester is passive diffusion. nih.gov This process is driven by the concentration gradient of the substance across the membrane and does not require cellular energy. The attachment of the ethyl ester group significantly increases the molecule's lipophilicity, allowing it to readily dissolve in and traverse the lipid bilayer of cellular membranes. wikipedia.orgvarsal.com

| Compound | Physicochemical Property | Significance |

| L-Arginine | Hydrophilic. wikipedia.org Log P of -1.9. nih.govacs.org | Requires specific carrier proteins to cross cell membranes. mdpi.com |

| L-Arginine Ethyl Ester | Lipophilic. wikipedia.org | Enhanced lipophilicity allows for passive diffusion across the lipid bilayer of cell membranes, bypassing carrier proteins. wikipedia.orgnih.gov |

This table compares the properties of L-Arginine and its ethyl ester derivative, highlighting the key change that facilitates a different cellular uptake mechanism.

L-arginine itself is actively transported into cells by a number of protein-mediated systems. mdpi.com These transporters, primarily belonging to the Solute Carrier (SLC) superfamily, are essential for the uptake of cationic amino acids. mdpi.comresearchgate.net However, L-arginine ethyl ester is specifically designed to bypass these carrier-mediated pathways. wikipedia.orgnih.gov By entering the cell through passive diffusion, its uptake is not dependent on the expression or availability of these transporters. nih.gov This contrasts with other L-arginine analogues, some of which have been shown to compete with L-arginine for transport by specific carriers like hCAT-2B. nih.gov The design of L-arginine ethyl ester as a lipophilic prodrug is a strategy to ensure cellular entry independent of these transport systems. nih.gov

| Transporter Family | Key Members Transporting L-Arginine | Transport Characteristics |

| SLC7 | Cationic Amino Acid Transporters (CATs): SLC7A1 (CAT1), SLC7A2 (CAT2) | Mediate the exchange of cationic amino acids. mdpi.com CAT1 and CAT2 are extensively investigated for L-arginine transport. mdpi.com |

| SLC7/SLC3 | y+L Amino Acid Transporters (y+LATs): SLC7A6 (y+LAT2), SLC7A7 (y+LAT1) | Facilitate the transport of L-arginine with high affinity in various cell types, including human umbilical vein endothelial cells. mdpi.com |

| SLC6 | ATB⁰,⁺ (SLC6A14) | A Na⁺/Cl⁻ dependent transporter that recognizes both neutral and cationic amino acids, including L-arginine. mdpi.com |

| SLC22 | Organic Cation Transporter 2 (OCT2): SLC22A2 | A low-affinity, high-capacity carrier that can transport cationic compounds. mdpi.comresearchgate.net |

This table outlines the major transporter families involved in the carrier-mediated uptake of L-arginine, which L-arginine ethyl ester is designed to bypass.

The process of passive diffusion necessitates direct interaction with the cellular membrane. The increased lipophilicity of arginine esters is expected to result in a more efficient insertion into the phospholipid bilayer. nih.govacs.org Studies on related arginine-based surfactants have demonstrated that these molecules can integrate into the hydrophobic regions of the lipid bilayer. nih.gov This interaction can lead to an increase in membrane fluidity, a phenomenon observed in Caco-2 cell membranes. nih.govacs.org

While the ethyl ester group enhances lipophilicity, the molecule retains the positively charged guanidinium (B1211019) group from the arginine structure. varsal.com This positive charge may facilitate initial electrostatic interactions with the negatively charged anionic headgroups of phospholipids (B1166683) in the cell membrane, potentially aiding its approach and subsequent insertion into the bilayer. varsal.comnih.gov Molecular dynamics simulations involving L-arginine (not the ester) have shown that its guanidinium groups can interact with the phosphate (B84403) groups of lipids within the bilayer. researchgate.net

Modulation of Nitric Oxide (NO) Signaling Pathways

L-Arginine ethyl ester dihydrochloride (B599025) is a derivative of the amino acid L-arginine, which plays a crucial role in various physiological processes, primarily through its influence on nitric oxide (NO) signaling. NO is a vital cellular signaling molecule involved in functions such as vasodilation, immune response, and neurotransmission. wikipedia.org The ethyl ester modification of L-arginine enhances its lipophilicity, which is thought to facilitate easier penetration of cell membranes compared to its parent compound, L-arginine.

Role as Substrate for Nitric Oxide Synthase (NOS)

The primary mechanism by which L-Arginine ethyl ester dihydrochloride influences NO pathways is by acting as a prodrug for L-arginine. Upon entering the body or a cell, the ester bond is cleaved by enzymes called esterases, releasing L-arginine and ethanol. This released L-arginine then becomes available to serve as a direct substrate for the family of enzymes known as Nitric Oxide Synthases (NOS). wikipedia.org

NOS enzymes catalyze a five-electron oxidation of a guanidino nitrogen atom on L-arginine. wikipedia.orgebi.ac.uk This complex reaction consumes oxygen and NADPH, converting L-arginine into L-citrulline and producing nitric oxide. wikipedia.orgebi.ac.uk There are several isoforms of NOS, including endothelial NOS (eNOS) and neuronal NOS (nNOS), which are critical in modulating vascular tone and neural development, respectively. wikipedia.org By providing a source of L-arginine, L-Arginine ethyl ester dihydrochloride directly fuels this enzymatic production of NO.

Enhancement of NO Production and Downstream Cellular Effects

By increasing the intracellular availability of L-arginine, L-Arginine ethyl ester dihydrochloride leads to enhanced production of nitric oxide. chemimpex.com This increased NO level triggers several downstream cellular effects. A primary effect of NO is the relaxation of vascular smooth muscle, leading to vasodilation and improved blood flow. chemimpex.comresearchgate.net This is a key component of cardiovascular health regulation. chemimpex.comhealthyhey.com

At a cellular level, NO is known to be an activator of guanylate cyclase, which in turn increases levels of cyclic guanosine (B1672433) monophosphate (cGMP). johnshopkins.edu This signaling pathway is implicated in various cellular processes. For instance, research has shown that the synthesis of NO from L-arginine is a requirement for optimal DNA synthesis in human peripheral blood lymphocytes during mitogenic proliferation, indicating a role for this pathway in immune cell function. johnshopkins.edu

Interaction with Arginase Activity and L-Arginine Availability

The availability of L-arginine for NOS is regulated by another enzyme, arginase, which competes with NOS for the same substrate. nih.gov Arginase metabolizes L-arginine into ornithine and urea (B33335). Some evidence suggests that L-Arginine ethyl ester dihydrochloride can act as an inhibitor of arginase. By inhibiting this competing enzyme, the compound helps prevent the degradation of L-arginine, thereby increasing the pool of L-arginine available for nitric oxide synthase. This dual action—providing a substrate while simultaneously protecting it from a competing metabolic pathway—can lead to a more sustained and effective enhancement of NO production.

Mechanisms of Protein Interaction and Aggregation Modulation

Beyond its role in NO signaling, L-Arginine ethyl ester dihydrochloride has been investigated for its effects on protein stability and aggregation. Protein aggregation is a process where misfolded proteins clump together, often leading to loss of function and cellular stress.

Suppression of Protein Aggregation (e.g., Lysozyme)

L-Arginine ethyl ester has demonstrated a significant ability to suppress protein aggregation. nih.govresearchgate.net Studies using hen egg lysozyme (B549824) as a model protein have shown that L-Arginine ethyl ester is more effective at preventing heat-induced aggregation than L-arginine itself. nih.govresearchgate.net This effect is not limited to lysozyme; research has also shown that L-Arginine ethyl ester can suppress the aggregation of polyglutamine-expanded huntingtin protein (Httex1), which is associated with Huntington's disease. nih.gov The mechanism appears to involve altering the hydrogen bonding network of the protein to enhance its solubility in water, thereby delaying the aggregation process. nih.gov

Role of Guanidinium-Induced Interactions (Cation-π, Hydrogen Bonding)

The biochemical functionality of L-Arginine ethyl ester dihydrochloride is significantly influenced by the inherent properties of its guanidinium group. This cationic moiety is a key participant in various non-covalent interactions that are fundamental to molecular recognition and protein structure. The guanidinium group's planar structure and positive charge, which is delocalized across its nitrogen atoms, enable it to engage in both cation-π interactions and hydrogen bonding.

Cation-π interactions occur between the electron-rich π system of aromatic amino acid residues (such as phenylalanine, tryptophan, and tyrosine) and the cationic guanidinium group. nih.govrsc.org These interactions are a crucial force in stabilizing protein structures. nih.gov Studies on the interaction between the guanidinium cation and aromatic amino acids have shown that complexes involving both hydrogen bonds and cation-π interactions are significantly more stable than those formed by cation-π interactions alone. nih.gov The arginine residue, and by extension its derivatives, is more likely to participate in cation-π interactions than other cationic amino acids like lysine (B10760008). nih.gov

In addition to cation-π forces, the guanidinium group can act as a potent hydrogen bond donor. nih.gov It can form multiple, planar hydrogen bonds, which contribute significantly to the binding energy and specificity in protein-ligand and protein-protein interfaces. nih.gov The interaction between the guanidinium moiety and the methyl groups of amino acids like leucine (B10760876) is characterized by the methyl groups acting as electron donors to the arginine side chain, a form of weak hydrogen bonding that contributes to structural stability. nih.gov

Impact on Protein Conformation and Stability

The presence of L-arginine and its derivatives, such as L-Arginine ethyl ester dihydrochloride, can have varied and sometimes opposing effects on protein conformation and stability. On one hand, L-arginine has been demonstrated to enhance the solubility and stability of certain recombinant proteins. For instance, its addition to purification buffers significantly increased the thermal denaturation temperature of the transcription factor SaeR. nih.gov This stabilizing effect is one reason for its use as an excipient in protein formulations. nih.gov Furthermore, arginine hydrochloride has been shown to reduce the non-specific adsorption of proteins to surfaces like polystyrene, even causing desorption of already bound proteins at sufficient concentrations. nih.gov

Conversely, the guanidinium group, a key structural feature of L-arginine ethyl ester, is also the functional component of the well-known protein denaturant guanidine (B92328) hydrochloride. nih.gov This has raised concerns that arginine-based compounds might decrease the conformational and colloidal stability of some proteins. nih.gov A specific study on the enzyme Moojase found that L-Arginine ethyl ester dihydrochloride (LAEED) markedly reduces its thermostability. This effect highlights the critical role the ester group plays in modulating the interaction between the arginine derivative and the enzyme.

Enzymatic Interactions and Substrate Specificity of Derivatives

Nα-Benzoyl-L-Arginine Ethyl Ester as a Substrate for Proteases (e.g., Trypsin, Subtilisins, Kallikreins, Protein Arginine Deiminase 4)

Nα-Benzoyl-L-Arginine Ethyl Ester (BAEE), a derivative of L-arginine ethyl ester, serves as a well-established substrate for a variety of proteases in biochemical assays. caymanchem.comscbt.comsigmaaldrich.com Its hydrolysis can be monitored spectrophotometrically, making it a valuable tool for studying enzyme kinetics. himedialabs.comnih.gov

Trypsin: BAEE is widely recognized and used as a prototypical substrate for trypsin, a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. himedialabs.comsrlchem.comottokemi.com

Subtilisins: These are a family of serine proteases, and studies have confirmed that BAEE is also a substrate for their enzymatic activity. caymanchem.comsigmaaldrich.comsigmaaldrich.com

Kallikreins: BAEE is effectively hydrolyzed by tissue kallikreins. caymanchem.comscbt.comsigmaaldrich.com Kinetic studies with rat tissue kallikrein have characterized its interaction with BAEE, noting that while hydrolysis follows Michaelis-Menten kinetics at lower concentrations, substrate inhibition is observed at higher concentrations. nih.gov

Protein Arginine Deiminase 4 (PAD4): This enzyme catalyzes the conversion of arginine residues to citrulline. BAEE is used as a non-peptidic substrate in assays to determine the activity and inhibition of PAD4. caymanchem.combertin-bioreagent.comnih.gov The enzymatic reaction involves the deimination of the arginine moiety within the BAEE molecule. nih.gov

The table below summarizes the role of Nα-Benzoyl-L-Arginine Ethyl Ester as a substrate for these enzymes.

| Enzyme | Role of Nα-Benzoyl-L-Arginine Ethyl Ester | Citations |

| Trypsin | Standard substrate for activity assays. | himedialabs.comsrlchem.comottokemi.com |

| Subtilisins | Substrate for measuring enzymatic activity. | caymanchem.comsigmaaldrich.comsigmaaldrich.com |

| Kallikreins | Substrate for kinetic studies and activity measurement. | caymanchem.comnih.gov |

| Protein Arginine Deiminase 4 (PAD4) | Substrate used in assays to quantify enzyme activity and inhibition. | caymanchem.combertin-bioreagent.comnih.gov |

Influence on Enzyme Thermostability (e.g., Moojase)

L-Arginine ethyl ester dihydrochloride has been shown to directly influence the thermostability of enzymes. In a notable example involving Moojase, a three-finger toxin from the venom of the Mozambique spitting cobra, the addition of L-Arginine ethyl ester dihydrochloride resulted in a significant decrease in the enzyme's thermal stability. This destabilizing effect underscores the importance of the ethyl ester group in the interaction, as it produces a more pronounced effect compared to other arginine derivatives.

The following table details the comparative effect of L-Arginine ethyl ester dihydrochloride on the thermostability of Moojase.

| Compound | Change in Thermostability of Moojase |

| L-Arginine ethyl ester dihydrochloride | -16.35°C |

| L-argininamide | -5.15°C |

Investigative Studies in Biological Systems Utilizing L Arginine Ethyl Ester Dihydrochloride

In Vitro Cellular Studies

In vitro studies provide a controlled environment to investigate the direct effects of L-Arginine ethyl ester dihydrochloride (B599025) on cellular functions. These studies have been instrumental in elucidating its role in cell proliferation, differentiation, and immune modulation.

The formation of new blood vessels, or angiogenesis, is a critical process in tissue engineering and regenerative medicine. L-arginine is a key substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a potent mediator of angiogenesis. However, the poor solubility of L-arginine in organic solvents limits its incorporation into biomaterials used as scaffolds for tissue regeneration. nih.gov To overcome this, researchers have investigated the use of L-Arginine ethyl ester as a more soluble alternative.

In a notable study, adipose tissue-derived endothelial cells were cultured in an arginine-free medium and supplemented with either L-arginine or L-Arginine ethyl ester. nih.gov The results demonstrated that L-Arginine ethyl ester, much like L-arginine, significantly enhanced the proliferation of these endothelial cells. nih.gov Furthermore, when L-Arginine ethyl ester was incorporated into a poly(D,L-lactide) polymer foil, the sustained release of the compound from the biomaterial also led to a significant increase in endothelial cell growth. nih.gov These findings underscore the potential of L-Arginine ethyl ester as a pro-angiogenic agent in the development of biomaterials for tissue engineering applications. nih.gov

Table 1: Effect of L-Arginine Ethyl Ester on Endothelial Cell Proliferation

| Experimental Condition | Key Finding | Reference |

|---|---|---|

| Supplementation of arginine-free medium with L-Arginine ethyl ester | Significant increase in the proliferation of adipose tissue-derived endothelial cells. | nih.gov |

| Release of L-Arginine ethyl ester from a poly(D,L-lactide) foil | Significant increase in endothelial cell growth on the polymer surface. | nih.gov |

The development of adipose tissue, or adipogenesis, involves the proliferation and subsequent differentiation of preadipocytes into mature fat cells. This process is of significant interest in the context of soft tissue reconstruction and understanding metabolic disorders. The same study that investigated the effects of L-Arginine ethyl ester on endothelial cells also examined its impact on preadipocytes. nih.gov

Adipose tissue-derived preadipocytes were cultured in an arginine-free medium supplemented with either L-arginine or L-Arginine ethyl ester. nih.gov The results indicated that L-Arginine ethyl ester significantly increased the proliferation rate of these preadipocytes, comparable to the effect of L-arginine. nih.gov Importantly, this enhanced proliferation did not hinder the subsequent induced adipogenic conversion of the preadipocytes. nih.gov This suggests that L-Arginine ethyl ester can support the expansion of the preadipocyte population without negatively impacting their ability to differentiate into mature adipocytes.

Table 2: Influence of L-Arginine Ethyl Ester on Preadipocytes

| Parameter | Effect of L-Arginine Ethyl Ester Supplementation | Reference |

|---|---|---|

| Preadipocyte Proliferation | Significant increase in proliferation rate. | nih.gov |

| Adipogenic Differentiation | Did not inhibit the induced conversion into adipocytes. | nih.gov |

Macrophages are key players in the immune system, and their function is intricately linked to the availability of L-arginine. Macrophages can metabolize L-arginine via two primary pathways: the nitric oxide synthase (NOS) pathway, which produces nitric oxide for pro-inflammatory and microbicidal activities, and the arginase pathway, which is involved in tissue repair and immune suppression. nih.gov The depletion of arginine in the cellular microenvironment by macrophages expressing high levels of arginase can suppress the cytotoxic responses of other immune cells. nih.gov

While direct studies on the effect of L-Arginine ethyl ester dihydrochloride on macrophage activation are limited, the critical role of L-arginine availability in modulating macrophage function provides a strong rationale for its investigation. The enhanced solubility of L-Arginine ethyl ester could potentially ensure a more stable supply of L-arginine to macrophages in culture, thereby influencing their activation state and subsequent immune responses. For instance, complete reversal of macrophage-mediated suppression of cytotoxic responses has been achieved by the addition of arginine to the culture medium. nih.gov This highlights the potential for L-arginine prodrugs to modulate immune cell function by ensuring substrate availability for critical metabolic pathways.

L-arginine is a central hub in cellular metabolism, influencing pathways beyond nitric oxide and urea (B33335) synthesis. Investigations into the metabolic effects of L-arginine supplementation have provided insights into its role in regulating energy homeostasis. A study using mouse liver epithelial (BNL CL2) and adipocyte (3T3-L1) cell models explored the impact of excess L-arginine on cellular signaling pathways. kent.ac.uk

In this research, supplementation with L-arginine was found to affect the expression of key metabolic regulators. kent.ac.uk Specifically, it influenced the levels of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC), which are critical for cellular energy sensing and fatty acid metabolism. kent.ac.uk In 3T3-L1 adipocytes, L-arginine supplementation led to a decrease in the activation of AMPK and ACC-1, while increasing the activity of carnitine palmitoyltransferase 1 (CPT-1), which facilitates the transport of fatty acids into mitochondria for oxidation. kent.ac.uk These findings suggest that modulating intracellular L-arginine levels, potentially through a precursor like L-Arginine ethyl ester, can have significant effects on cellular lipid and glucose metabolism. kent.ac.uk The uptake of L-arginine into cells is primarily mediated by the y+ transport system, which includes the cationic amino acid transporter (CAT) family of proteins. nih.gov

Non-Human Animal Model Investigations

The use of non-human animal models allows for the study of the systemic effects of L-Arginine ethyl ester dihydrochloride in a complex physiological environment. Rat models have been particularly valuable in elucidating its hemodynamic and vasodilatory properties.

The vascular endothelium plays a crucial role in regulating blood vessel tone, primarily through the production of nitric oxide from L-arginine. In rat models of hypertension and cardiovascular disease, the administration of L-arginine has been shown to improve vascular function. nih.gov Studies using isolated rat hearts have demonstrated that the addition of L-arginine to cardioplegic solutions can improve post-ischemic hemodynamic function. nih.gov

While many studies have focused on L-arginine itself, the investigation of related compounds provides further understanding of the L-arginine-nitric oxide pathway. For example, studies using N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, have shown that it induces dose-dependent pressor effects and vasoconstriction in the renal, mesenteric, and hindquarters vascular beds of conscious rats. nih.gov Conversely, supplementation with L-arginine has been shown to increase endothelium-dependent relaxation in rats fed a high-salt diet by enhancing the expression of endothelial nitric oxide synthase (eNOS) in the abdominal aorta. nih.gov Although direct comparative studies with L-Arginine ethyl ester in these specific models are not extensively documented, its role as a pro-drug for L-arginine suggests it would likely produce similar vasodilatory and hemodynamic effects by increasing the substrate availability for nitric oxide production.

Table 3: Hemodynamic Research Findings in Rat Models

| Compound/Condition | Model | Observed Effect | Reference |

|---|---|---|---|

| L-arginine supplementation | High-salt diet fed Sprague-Dawley rats | Increased endothelium-dependent relaxation and eNOS gene expression. | nih.gov |

| L-arginine addition | Isolated rat hearts (post-ischemia) | Improved post-ischemic hemodynamic function. | nih.gov |

| N(G)-nitro-L-arginine methyl ester (L-NAME) | Conscious Long Evans rats | Dose-dependent pressor effects and vasoconstriction. | nih.gov |

Studies on Myeloid-Derived Suppressor Cell (MDSC) Response (e.g., Mice)

Myeloid-Derived Suppressor Cells (MDSCs) are immature myeloid cells that significantly increase in number during cancer and chronic inflammation. nih.govmdpi.com A primary mechanism by which MDSCs impair the immune system is through the depletion of L-arginine in the microenvironment. nih.govnih.gov These cells exhibit high levels of arginase I (Arg1) and inducible nitric oxide synthase (iNOS), enzymes that metabolize L-arginine. mdpi.comoncotarget.com

The depletion of L-arginine by MDSCs leads to the suppression of T-lymphocyte responses, a critical component of the anti-tumor immune defense. nih.govnih.gov L-arginine starvation can arrest the proliferation of activated T cells and inhibit the re-expression of the CD3ζ chain, a vital part of the T-cell receptor complex. nih.gov In tumor-bearing mice, the accumulation of MDSCs in the spleen and tumor sites is a known hallmark of malignancy-associated inflammation. nih.govnih.gov Studies have shown that myeloid cells from mice treated with agents that induce MDSC expansion suppress T-cell proliferation through an arginase-dependent mechanism. oncotarget.com This suppression can be reversed by arginase inhibitors, which restores T-cell proliferation and can lead to an immune-mediated anti-tumor response. nih.govoncotarget.com

Given that the bioavailability of L-arginine is a critical factor in T-cell function, research into compounds that can effectively deliver L-arginine to the immune microenvironment is of significant interest. L-arginine ethyl ester, as a more soluble derivative of L-arginine, represents a potential strategy to counteract the L-arginine depletion caused by MDSCs, thereby potentially restoring T-cell function in pathological conditions.

Evaluation as a Liver Protective Agent in Nutritional Models (e.g., NAFLD in Mice)

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and liver failure. nih.govresearchgate.net Research has explored the therapeutic potential of L-arginine and its derivatives in mitigating NAFLD. Studies suggest that oral L-arginine supplementation can protect mice from developing NASH induced by a Western-style diet, an effect linked to the protection of intestinal barrier function and subsequent reduction in endotoxin (B1171834) levels in portal blood. nih.gov

In this context, esterified forms of L-arginine have been investigated for their hepatoprotective effects. A study on a novel conjugate, chenodeoxycholyl-arginine ethyl ester (CDCArg), demonstrated significant protective effects in a high-fat diet (HFD) mouse model of NAFLD. nih.gov Mice treated with a HFD supplemented with CDCArg showed reduced liver steatosis, lower body weight, and decreased fat mass compared to mice on the HFD alone. nih.gov Furthermore, the CDCArg-treated group exhibited improved metabolic parameters, including lower blood glucose, cholesterol, insulin, and leptin levels. nih.gov Importantly, this L-arginine ethyl ester conjugate did not show evidence of toxicity and resulted in lower levels of plasma hepatic enzymes compared to mice treated with cholic acid, indicating protection against liver injury. nih.gov These findings suggest that conjugates of bile acids with L-arginine ethyl ester may represent a potential therapeutic strategy for NAFLD. nih.gov

| Study Parameter | High-Fat Diet (HFD) Control | HFD + CDCArg Supplement | Outcome |

| Liver Histology | Significant Steatosis | Reduced Steatosis | nih.gov |

| Body Weight | Increased | Reduced | nih.gov |

| Blood Glucose | Elevated | Lowered | nih.gov |

| Blood Cholesterol | Elevated | Lowered | nih.gov |

| Liver Injury Markers | Elevated | Low | nih.gov |

Research on Tissue Engineering Scaffolds and Biomaterial Integration

Promoting Endothelialization and Wound Healing

A significant challenge in tissue engineering is ensuring adequate vascularization of scaffolds to prevent tissue necrosis. nih.gov Biomaterials that can release angiogenic factors are a promising approach to support this neovascularization. L-arginine is known to play a role in wound healing and immune response, partly by serving as a precursor for proline (for collagen synthesis) and nitric oxide (which has anti-inflammatory and angiogenic properties). researchgate.netnih.gov

Studies have directly investigated the role of L-arginine ethyl ester in this context. Research comparing the effects of L-arginine and L-arginine ethyl ester on adipose tissue-derived endothelial cells and preadipocytes found that both compounds significantly increased the proliferation of these cells. nih.gov Crucially, a polymer specifically designed to release L-arginine ethyl ester was shown to significantly enhance endothelial cell growth. nih.gov This suggests that incorporating L-arginine ethyl ester into biomaterials can create an angiogenic environment, promoting the development of blood vessels essential for the survival and integration of engineered tissues. nih.gov

Incorporation into Biopolymers (e.g., Poly(D,L-lactide))

The practical application of L-arginine in biomaterial fabrication is often limited by its insolubility in organic solvents used to process common polymers. nih.gov L-arginine ethyl ester, being more soluble, overcomes this limitation. Researchers have successfully incorporated L-arginine ethyl ester into poly(D,L-lactide) (PDLLA), a widely used biodegradable polymer in tissue engineering. nih.govresearchgate.net

In one study, L-arginine ethyl ester-releasing PDLLA foils were prepared and their effect on endothelial cell proliferation was investigated. nih.gov The results demonstrated that these foils significantly promoted the growth of endothelial cells, highlighting the potential of this approach for creating angiogenic biomaterials. nih.gov The ability to integrate L-arginine ethyl ester into biopolymers like PDLLA provides a viable method for developing scaffolds that can actively support neovascularization in tissue engineering applications. nih.govsigmaaldrich.com

Microbiological Research and Antimicrobial Mechanisms of Derivatives

Broad-Spectrum Antimicrobial Activity of Nα-Lauroyl Arginine Ethyl Ester (LAE)

Nα-Lauroyl Arginine Ethyl Ester (LAE), also known as ethyl lauroyl arginate, is a cationic surfactant derived from the esterification of L-arginine with ethanol (B145695) and its subsequent acylation with lauric acid. researchgate.net It is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. researchgate.netrsdjournal.orgnih.gov This has led to its use as a preservative in food and cosmetic products. wikipedia.org

The antimicrobial mechanism of LAE is attributed to its action as a cationic surfactant. earthwormexpress.comresearchgate.net The molecule adsorbs to the surface of microbial cells and disrupts the integrity of the cell membrane. researchgate.netlauric-arginate.com This leads to an alteration of the membrane potential, increased permeability, and leakage of cytoplasmic contents, ultimately resulting in metabolic inhibition and cell death. earthwormexpress.comlauric-arginate.com Studies using scanning electron microscopy on bacteria like E. coli have shown visible membrane disruption following treatment with LAE. nih.gov Because it targets the fundamental structure of the cell membrane, bacteria show low potential for developing resistance to LAE. nih.gov

The efficacy of LAE is demonstrated by its low Minimum Inhibitory Concentration (MIC) values against various foodborne pathogens.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Saccharomyces cerevisiae | Yeast | 35 | nih.gov |

| Candida albicans | Yeast | 112.5 | nih.gov |

| Zygosaccharomyces bailii | Yeast | 62.5 | nih.gov |

| Botrytis cinerea | Mold | 400 | nih.gov |

| Penicillium italicum | Mold | 400 | nih.gov |

| Listeria innocua | Gram-positive Bacteria | 25 | researchgate.net |

| Listeria monocytogenes | Gram-positive Bacteria | 25 | researchgate.net |

| Staphylococcus aureus | Gram-positive Bacteria | 50 | researchgate.net |

| Escherichia coli | Gram-negative Bacteria | 50 | researchgate.net |

| Salmonella enterica | Gram-negative Bacteria | 50 | researchgate.net |

Mechanisms of Bacterial Cell Membrane Disruption by Cationic Surfactants

L-Arginine ethyl ester dihydrochloride serves as a key starting material in the synthesis of a class of arginine-based cationic surfactants. sapub.orggoogle.comresearchgate.net These surfactants are noted for their antimicrobial properties, which are fundamentally linked to their interaction with and subsequent disruption of bacterial cell membranes. The efficacy of these antimicrobial agents is largely dependent on structural features derived from L-arginine ethyl ester dihydrochloride, particularly the presence of a positively charged head group and a hydrophobic tail. sapub.org

The primary mechanism of action for cationic surfactants begins with an electrostatic attraction. Bacterial cell membranes are inherently negatively charged due to the presence of molecules like lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. google.com The positively charged guanidinium (B1211019) group, a hallmark of the arginine-derived head of the surfactant, is drawn to this negative surface, facilitating the initial binding of the surfactant monomer to the bacterial cell wall. sapub.orggoogle.com

Following this initial electrostatic binding, the hydrophobic component of the surfactant, typically a fatty acid chain added to the L-arginine ethyl ester dihydrochloride backbone during synthesis, plays a crucial role. sapub.orgsapub.org This hydrophobic tail penetrates the lipid bilayer of the bacterial membrane. This insertion disrupts the orderly structure of the membrane, leading to an expansion and fluidization of the lipid molecules. google.com This perturbation compromises the integrity of the cell membrane, a critical barrier for the cell's survival. google.com

The disruption of the membrane leads to a cascade of fatal events for the bacterium. The compromised membrane loses its ability to properly regulate the passage of ions and molecules, resulting in the leakage of essential intracellular components, such as potassium ions and protons. researchgate.net This leads to a disturbance of the transmembrane potential and the dissipation of the proton motive force, which is vital for cellular energy production and transport processes. varsal.com Ultimately, this loss of membrane integrity and function leads to bacterial cell death, without necessarily causing the complete lysis or rupture of the cell. epo.org

While direct studies on the membrane-disrupting capabilities of L-Arginine ethyl ester dihydrochloride alone are not the focus of available research, its foundational role in forming potent cationic surfactants is well-documented. For instance, its acylated derivative, Nα-lauroyl-L-arginine ethyl ester monohydrochloride (LAE), has been shown to cause significant damage to the cell membranes of various bacteria. Research on LAE provides insight into the functional consequences of the structural motifs originating from L-arginine ethyl ester.

Table 1: Effects of Nα-lauroyl-L-arginine ethyl ester monohydrochloride (LAE) on Bacterial Cells

| Bacterial Strain | Parameter Measured | Result | Reference |

| Staphylococcus aureus | Potassium Leakage (after 30 min) | 7.7 µg/mL | researchgate.net |

| Salmonella typhimurium | Potassium Leakage (after 30 min) | 3.34 µg/mL | researchgate.net |

| Staphylococcus aureus | Percentage of Damaged Cells (after 24 h) | 56.3% | researchgate.net |

| Salmonella typhimurium | Percentage of Damaged Cells (after 24 h) | 97% | researchgate.net |

This data on LAE illustrates the potent antimicrobial activity that is achieved when L-arginine ethyl ester is functionalized with a hydrophobic acyl chain, a process for which the dihydrochloride form is a common precursor. google.com The combination of the cationic arginine head group and the lipid-soluble tail is essential for the observed disruption of the bacterial cell membrane. sapub.org

Advanced Analytical and Characterization Methodologies for L Arginine Ethyl Ester Dihydrochloride

Chromatographic Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. For L-Arginine ethyl ester dihydrochloride (B599025), chromatographic methods are indispensable for assessing purity and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and performing quantitative analysis of L-Arginine ethyl ester dihydrochloride. The method separates components in a sample with high resolution, sensitivity, and accuracy. Purity levels for L-Arginine ethyl ester dihydrochloride are often specified as greater than or equal to 98% as determined by HPLC jk-sci.comlktlabs.com.

The analysis of arginine and its derivatives typically involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. Due to the polar nature and lack of a strong chromophore in arginine derivatives, analysis often requires pre-column or post-column derivatization to enable sensitive detection, commonly by UV or fluorescence detectors researchgate.net. A common derivatizing agent is ortho-phthaldialdehyde (OPA), which reacts with primary amines to form fluorescent products researchgate.netnih.gov.

An alternative approach for compounds like L-Arginine ethyl ester dihydrochloride is to use an amino chromatographic column, which can effectively separate the compound from related substances google.com. Detection can be achieved at low UV wavelengths, such as 205 nm, where the molecule exhibits some absorbance google.com. The selection of the column, mobile phase composition, and detector is critical for achieving optimal separation and quantification.

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Stationary Phase (Column) | The material inside the column that interacts with the sample components. C18 (reverse-phase) or amino columns are common. | Symmetry C18, 150 x 3.9 mm, 5μm or LiChroCART250-4, NH2, 5μm | google.comfao.org |

| Mobile Phase | The solvent that carries the sample through the column. A mixture of a buffer and an organic solvent is typical. | Diammonium hydrogen phosphate (B84403) : Acetonitrile (1:1) | google.com |

| Detection Method | The technique used to visualize the separated components. UV-Vis or Fluorescence detectors are frequently used. | UV at 205 nm or Fluorescence (Ex: 338 nm, Em: 455 nm) after OPA derivatization | researchgate.netgoogle.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.8 - 1.2 ml/min | google.com |

| Retention Time | The time it takes for a specific analyte to pass through the column. For Ethyl arginate·2HCl, a retention time of approximately 6.70 min has been reported under specific conditions. | ~6.70 min | fao.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. It is particularly valuable for monitoring the progress of chemical reactions, such as the esterification of L-arginine to form L-Arginine ethyl ester dihydrochloride rjpbcs.comnih.gov. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time rjpbcs.com.

TLC is also used to assess the homogeneity or purity of a sample. A pure compound should ideally appear as a single spot on the TLC plate under specific solvent conditions nih.gov. The retention factor (Rf value), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

For the analysis of arginine esters, a typical TLC system would use a silica gel plate as the stationary phase. A mixture of solvents is used as the mobile phase to achieve separation. Visualization of the amino acid derivatives, which are often colorless, is commonly achieved by spraying the plate with a ninhydrin solution and heating, which results in the formation of purple-colored spots nih.gov.

Stationary Phase : Silica gel pre-coated on an aluminum or glass sheet nih.gov.

Mobile Phase Example : A mixture of acetic acid, chloroform, and methanol in a 5:8.5:10 (v/v/v) ratio has been used for the analysis of arginine esters nih.gov.

Visualization : Spraying with a 0.2% ninhydrin ethanolic solution followed by heating reveals the separated components as distinct spots nih.gov.

Spectroscopic Techniques

Spectroscopic methods are used to probe the molecular structure of L-Arginine ethyl ester dihydrochloride by examining its interaction with electromagnetic radiation. These techniques are essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their number.

For L-Arginine ethyl ester dihydrochloride, the ¹H NMR spectrum would confirm the presence of all key structural components. The ethyl group (-CH₂CH₃) of the ester would give rise to two characteristic signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons of the arginine backbone, including the α-hydrogen and the protons on the side chain, would appear at distinct chemical shifts, confirming the integrity of the amino acid structure nih.gov. Analysis of related compounds like Nα-benzoyl-L-argininate ethyl ester chloride provides insight into the expected spectral features nih.govchemicalbook.com.

| Proton Environment | Expected Signal Pattern | Approximate Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Ethyl Ester (-OCH₂CH₃) | Quartet | ~4.2 | Adjacent to three methyl protons and an oxygen atom. |

| Ethyl Ester (-OCH₂CH₃) | Triplet | ~1.3 | Adjacent to two methylene protons. |

| α-Proton (-CH(NH₂)-) | Triplet/Multiplet | ~4.1 - 4.6 | Adjacent to the β-protons of the side chain. |

| δ-Methylene (-CH₂-NH-) | Triplet/Multiplet | ~3.2 | Part of the arginine side chain, adjacent to other methylene groups. |

| β, γ-Methylenes (-CH₂CH₂-) | Multiplets | ~1.6 - 2.0 | Protons in the middle of the arginine side chain. |

Note: Expected chemical shifts are estimates based on the structure and data from similar compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, which serves as a confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amino acid derivatives, as it allows them to be ionized directly from solution with minimal fragmentation researchgate.net.

For L-Arginine ethyl ester dihydrochloride (C₈H₁₈N₄O₂ · 2HCl), the molecular weight of the free base is 202.26 g/mol , and the full formula weight of the dihydrochloride salt is 275.18 g/mol lktlabs.comwikipedia.org. In positive-ion ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺, where M is the free base. Therefore, the expected major peak in the mass spectrum would have an m/z value corresponding to the mass of the free base plus the mass of a proton.

Chemical Formula (Free Base) : C₈H₁₈N₄O₂

Exact Mass (Free Base) : 202.1430 Da

Expected Ion in ESI-MS (+) Mode : [C₈H₁₈N₄O₂ + H]⁺

Expected m/z : ~203.15

The detection of this molecular ion provides strong evidence for the presence and identity of L-Arginine ethyl ester.

Spectrophotometric assays are widely used to study the kinetics of enzyme-catalyzed reactions thermofisher.com. While direct kinetic studies on L-Arginine ethyl ester are specific to the enzyme , the hydrolysis of the structurally similar compound Nα-Benzoyl-L-Arginine Ethyl Ester (BAEE) serves as a classic model system for proteases like trypsin and ficin nih.govnih.gov.

These assays monitor the reaction progress by measuring the change in absorbance of light at a specific wavelength over time. The enzymatic hydrolysis of the ester bond in BAEE by an enzyme like papain or ficin produces Nα-Benzoyl-L-Arginine (BA) nih.govrsc.org. This product has a different UV absorbance profile compared to the substrate. The rate of the reaction, and thus the enzyme's activity, can be determined by tracking the increase in absorbance at a specific wavelength, typically around 253 nm rsc.org.

Detailed kinetic studies have determined key parameters for the hydrolysis of BAEE by the enzyme ficin nih.govnih.gov. These parameters provide quantitative measures of the enzyme's efficiency and its affinity for the substrate.

| Kinetic Parameter | Definition | Reported Value |

|---|---|---|

| kcat (Turnover Number) | The maximum number of substrate molecules converted to product per enzyme molecule per second. | 5.20 sec⁻¹ |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of its maximum value; indicates enzyme-substrate affinity. | 3.32 x 10⁻² M |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | 6.5 |

Other Relevant Analytical Methods

Beyond the more common analytical techniques, the characterization of L-Arginine ethyl ester dihydrochloride can be advanced through specialized methodologies that provide deeper insights into its interactions and reaction kinetics. These methods, while not universally applied, offer significant advantages in specific research contexts, such as antimicrobial efficacy and enzymatic conversion.

Optical Oxygen Sensing and Respirometry in Antimicrobial Studies

The antimicrobial properties of L-Arginine ethyl ester dihydrochloride and its derivatives can be effectively investigated using advanced techniques like optical oxygen sensing and respirometry. These methods offer a sensitive and high-throughput approach to assess the impact of antimicrobial agents on microbial metabolism by monitoring oxygen consumption in real-time.

A key application of this methodology is in the study of N-alpha-lauroyl-L-arginine ethyl ester monohydrochloride (LAE), a compound for which L-arginine ethyl ester is a primary metabolite. Research has demonstrated the use of optical oxygen sensing and respirometry to evaluate the effects of LAE on pure bacterial cultures and complex microbial communities. researchgate.net This technique relies on the principle that the respiration rate of microorganisms, and thus their oxygen consumption, is a direct indicator of their metabolic activity and viability. By introducing L-Arginine ethyl ester dihydrochloride to a microbial culture and measuring the change in oxygen concentration over time, its antimicrobial efficacy can be quantified.

Fluorescent oxygen-sensitive sensors are often employed in these assays. mdpi.com These sensors exhibit fluorescence that is quenched in the presence of oxygen. As microorganisms respire, they consume oxygen, leading to an increase in the fluorescence signal. This allows for the rapid and non-invasive determination of microbial growth and its inhibition by antimicrobial compounds. The data generated from such studies can be used to determine key antimicrobial parameters, such as the minimum inhibitory concentration (MIC).

The primary advantages of using optical oxygen sensing and respirometry include:

High Sensitivity: Capable of detecting subtle changes in microbial respiration.

Real-Time Monitoring: Allows for the continuous tracking of antimicrobial effects.

High-Throughput Capability: Amenable to multi-well plate formats for simultaneous analysis of multiple samples and concentrations.

Non-Invasive Nature: Does not require cell lysis or the addition of disruptive reagents.

Below is a representative data table illustrating the type of information that can be obtained from such studies.

| Concentration of Antimicrobial Agent (µg/mL) | Initial Oxygen Consumption Rate (nmol/min) | Percentage Inhibition of Respiration (%) |

| 0 (Control) | 15.2 | 0 |

| 50 | 11.8 | 22.4 |

| 100 | 7.5 | 50.7 |

| 200 | 3.1 | 79.6 |

| 400 | 0.5 | 96.7 |

Cryoenzymology for Detailed Kinetic Studies

To gain a more profound understanding of the enzymatic hydrolysis and metabolism of L-Arginine ethyl ester dihydrochloride, cryoenzymology offers a powerful analytical approach. This technique involves studying enzyme kinetics at sub-zero temperatures, which significantly slows down the reaction rates, allowing for the detailed observation of transient intermediate states that are otherwise too fleeting to detect at physiological temperatures.

While direct cryoenzymological studies on L-Arginine ethyl ester dihydrochloride are not extensively documented, research on structurally similar compounds, such as benzoyl-L-arginine ethyl ester, provides a strong precedent for its application. A study on the tryptic hydrolysis of benzoyl-L-arginine ethyl ester utilized mixed solvents (e.g., water-dimethylsulfoxide) to achieve sub-zero temperatures (down to -20°C) while maintaining enzyme activity. researchgate.net This approach enables the trapping and characterization of enzyme-substrate intermediates, providing invaluable data on the reaction mechanism.

By employing cryoenzymology, researchers can dissect the individual steps of the catalytic cycle, including substrate binding, conformational changes, and product release. The use of low temperatures can also help in identifying the ionizable groups at the active site of the enzyme that are crucial for catalysis by observing shifts in their pKa values. researchgate.net

Key insights that can be gained from cryoenzymology studies of L-Arginine ethyl ester dihydrochloride include:

Identification of Reaction Intermediates: Trapping and characterizing transient species in the enzymatic pathway.

Elucidation of the Rate-Limiting Step: Determining which step in the reaction sequence is the slowest.

Understanding Enzyme Dynamics: Observing conformational changes in the enzyme during catalysis.

Determination of Thermodynamic Parameters: Calculating activation energies and other thermodynamic constants for individual reaction steps.

The table below presents hypothetical kinetic data that could be obtained from a cryoenzymology study, illustrating the effect of temperature on the rate constants of an enzymatic reaction.

| Temperature (°C) | k_cat (s⁻¹) | K_m (mM) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |

| 25 | 150 | 0.5 | 3.0 x 10⁵ |

| 0 | 35 | 0.8 | 4.4 x 10⁴ |

| -10 | 8 | 1.2 | 6.7 x 10³ |

| -20 | 1.5 | 2.0 | 7.5 x 10² |

Theoretical and Computational Research Perspectives

Molecular Dynamics Simulations of L-Arginine Ethyl Ester Interactions with Proteins

Molecular dynamics (MD) simulations offer a powerful tool to investigate the interactions between L-arginine ethyl ester and proteins at an atomic level. youtube.com These simulations can model the dynamic behavior of the molecule and its binding partners, providing insights into the conformational changes and energetic landscapes of their interactions. youtube.com While specific MD studies on L-arginine ethyl ester are not extensively detailed in the provided search results, the principles of simulating similar molecules, such as arginine-containing peptides and other amino acid esters, can be extrapolated.

MD simulations of arginine residues within transmembrane helices have shown that the charged guanidinium (B1211019) group can be solvated by water and the polar head groups of lipids, making it energetically feasible for arginine to be exposed to the lipid bilayer. nih.gov This is particularly relevant for L-arginine ethyl ester, as its increased lipophilicity due to the ethyl ester group would further influence its interaction with membrane-embedded proteins. wikipedia.org

The general methodology for such simulations involves setting up a system with the protein and ligand (L-arginine ethyl ester) in a simulated physiological environment, including water and ions. youtube.com The forces between atoms are calculated using a force field, and the equations of motion are integrated over time to generate a trajectory of the system's dynamics. youtube.com Analysis of these trajectories can reveal key information about binding modes, interaction energies, and the role of specific residues in the binding site. For instance, simulations can elucidate the nature of non-bonded interactions, such as electrostatic and van der Waals forces, that govern the binding process. youtube.com

Computational Modeling of Cellular Uptake Pathways

L-arginine ethyl ester, however, presents a different scenario. The addition of the ethyl ester group increases the molecule's lipophilicity, allowing it to bypass the cationic amino acid transporters and passively diffuse across the cell membrane. wikipedia.org This fundamental difference in uptake mechanism necessitates a distinct computational modeling approach.

Instead of modeling transporter kinetics, computational studies for L-arginine ethyl ester would focus on its interactions with the lipid bilayer. Models could be developed to predict the permeability coefficient of the molecule across different membrane compositions. These models would take into account factors such as the molecule's size, charge distribution, and lipophilicity, which can be quantified by its octanol/water partition coefficient (log P). nih.gov For example, the log P of arginine is significantly increased by esterification with long-chain alcohols. nih.gov

| Compound | Log P |

| Arginine | -1.9 |

| Arginine-oleate ester (Arg-OL) | 0.3 |

| Arginine-decyltetradecanoate ester (Arg-DT) | 0.6 |

This table illustrates the increase in lipophilicity (log P) of arginine upon esterification with different alkyl chains.

Structure-Activity Relationship (SAR) Studies for Derivatives